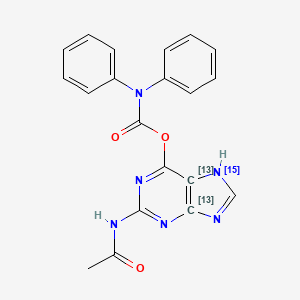
N2-Acetyl-O6-diphenylcarbamoylguanine-13C2,15N
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N2-Acetyl-O6-diphenylcarbamoylguanine-13C2,15N is a stable isotope-labeled compound with the molecular formula 13C2 C18 H16 15N N5 O3 and a molecular weight of 391.358 . This compound is used in various scientific research applications due to its unique properties and stable isotopic labeling.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N2-Acetyl-O6-diphenylcarbamoylguanine-13C2,15N involves multiple steps, starting from the appropriate guanine derivative. The key steps include acetylation and diphenylcarbamoylation reactions. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as chromatography .
化学反応の分析
Types of Reactions
N2-Acetyl-O6-diphenylcarbamoylguanine-13C2,15N undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions vary depending on the desired product and the specific reaction being performed .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of new compounds with different functional groups .
科学的研究の応用
N2-Acetyl-O6-diphenylcarbamoylguanine-13C2,15N is used in a wide range of scientific research applications, including:
作用機序
The mechanism of action of N2-Acetyl-O6-diphenylcarbamoylguanine-13C2,15N involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction, gene expression regulation, and metabolic processes.
類似化合物との比較
Similar Compounds
8-Aminoguanosine-13C2,15N: An isotopic labeled compound of 8-Aminoguanosine, which is a potent inhibitor of purine nucleoside phosphorylase.
N2-Acetyl-O6-(diphenylcarbamoyl)guanine: A similar compound without the isotopic labeling, used in various chemical and biological studies.
Uniqueness
N2-Acetyl-O6-diphenylcarbamoylguanine-13C2,15N is unique due to its stable isotopic labeling, which makes it highly valuable in research applications requiring precise tracking and quantification of the compound. Its specific labeling with 13C2 and 15N allows for detailed studies of metabolic pathways and molecular interactions.
特性
分子式 |
C20H16N6O3 |
|---|---|
分子量 |
391.4 g/mol |
IUPAC名 |
(2-acetamido-7H-purin-6-yl) N,N-diphenylcarbamate |
InChI |
InChI=1S/C20H16N6O3/c1-13(27)23-19-24-17-16(21-12-22-17)18(25-19)29-20(28)26(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-12H,1H3,(H2,21,22,23,24,25,27)/i16+1,17+1,21+1 |
InChIキー |
YWKXGPPEBHDNGM-KDAUMSMJSA-N |
異性体SMILES |
CC(=O)NC1=N[13C]2=[13C](C(=N1)OC(=O)N(C3=CC=CC=C3)C4=CC=CC=C4)[15NH]C=N2 |
正規SMILES |
CC(=O)NC1=NC2=C(C(=N1)OC(=O)N(C3=CC=CC=C3)C4=CC=CC=C4)NC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















